Cipemastat
Overview
Description
Cipemastat, also known as Ro 32-3555 and by the tentative trade name Trocade, is a selective inhibitor of matrix metalloproteinase-1 . It has been investigated as an anti-arthritis agent and is being developed by Roche .
Molecular Structure Analysis
Cipemastat has a complex molecular structure with the IUPAC name (2 R ,3 R )-3- (Cyclopentylmethyl)- N -hydroxy-4-oxo-4- (piperidin-1-yl)-2- [ (3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide . It contains several functional groups, including a cyclopentylmethyl group, a hydroxyl group, and an imidazolidinone ring .Scientific Research Applications
Synthesis and Labeling
Cipemastat, known for its role as a collagenase inhibitor, has been the subject of research involving the synthesis of its labeled forms. Wiltshire et al. (2001) describe the synthesis of carbon-14 labeled and deuteriated cipemastat, crucial for measuring the drug and related material in biological fluids. This work has significant implications for drug tracking and metabolism studies in various biological contexts (Wiltshire et al., 2001).
Tuberculosis Research
Cipemastat has been evaluated in tuberculosis research, particularly concerning its impact on lung cavitation. Ordonez et al. (2018) discovered that cipemastat, when used as an inhibitor of matrix metalloproteinase-7 (MMP-7) in a murine model, unexpectedly increased the frequency of cavitation and mortality in Mycobacterium tuberculosis-infected mice. This finding suggests that MMP inhibitors like cipemastat might have complex and unexpected effects in tuberculosis treatment (Ordonez et al., 2018).
Lung Destruction in Tuberculosis
Further research on cipemastat's role in tuberculosis was conducted by Urbanowski et al. (2018), focusing on repetitive aerosol exposure in rabbits. They tested the hypothesis that repetitive exposure to Mycobacterium tuberculosis would cause more lung destruction than a single exposure. Cipemastat was used to investigate if inhibiting MMP-1 could reduce cavitation. However, the study found no significant reduction in cavitation or disease severity in cipemastat-treated animals, suggesting that MMP-1 inhibition with cipemastat might not be effective in preventing lung cavitation in tuberculosis (Urbanowski et al., 2018).
Proteomic Analysis
Cipemastat has also been mentioned in the context of proteomic analysis, specifically in relation to matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. This technique, as described by Casadonte and Caprioli (2011), allows for the direct analysis of proteins in tissue samples and can be applied to study the distribution and concentration of drugs like cipemastat in various tissues (Casadonte & Caprioli, 2011).
Future Directions
properties
IUPAC Name |
(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUITADOEPNRML-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897569 | |
Record name | Cipemastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10897569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cipemastat | |
CAS RN |
190648-49-8 | |
Record name | Trocade | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190648-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cipemastat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cipemastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10897569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPEMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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